molecular formula C9H8FIO3 B8027964 2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester

2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester

Cat. No.: B8027964
M. Wt: 310.06 g/mol
InChI Key: OGNQQVGEYSTMKW-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester is an organic compound with a complex structure that includes fluorine, iodine, and methoxy functional groups attached to a benzoic acid methyl ester core

Preparation Methods

The synthesis of 2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester can be achieved through several synthetic routes. One common method involves the reaction of methyl benzoate with 2-fluoro-4-iodophenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants.

Chemical Reactions Analysis

2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for constructing diverse chemical structures.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a candidate for drug discovery and development.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group and the coupling partner. The presence of fluorine and methoxy groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule .

Comparison with Similar Compounds

2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester can be compared with other similar compounds, such as:

    Methyl 4-iodobenzoate: This compound lacks the fluorine and methoxy groups, making it less reactive in certain types of reactions.

    2-Fluoro-4-iodobenzoic acid methyl ester: This compound has a similar structure but lacks the methoxy group, which can affect its reactivity and applications.

    4-Methoxy-2-nitrobenzoic acid methyl ester:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-fluoro-3-iodo-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO3/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNQQVGEYSTMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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